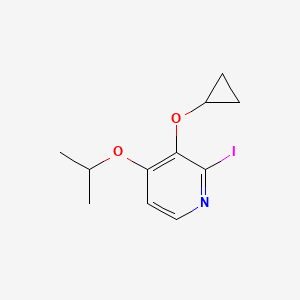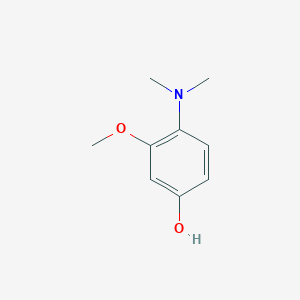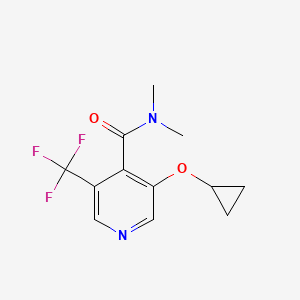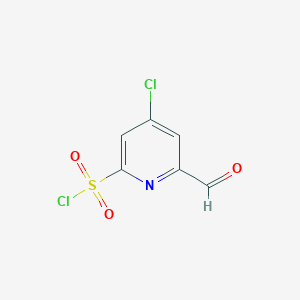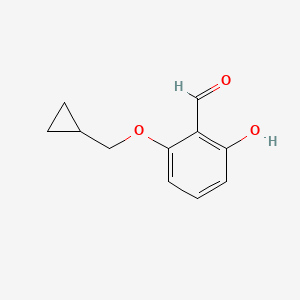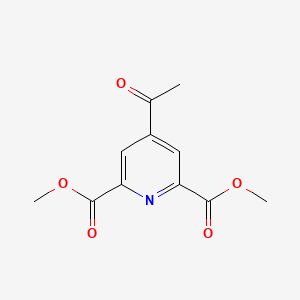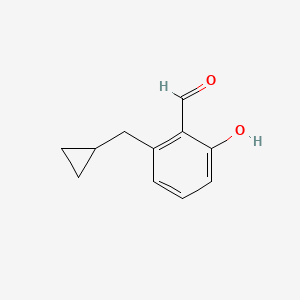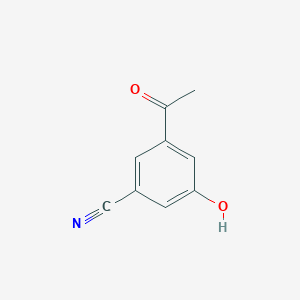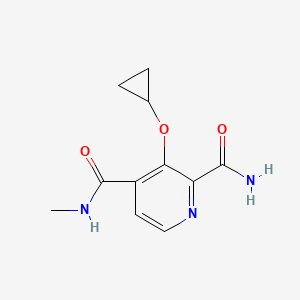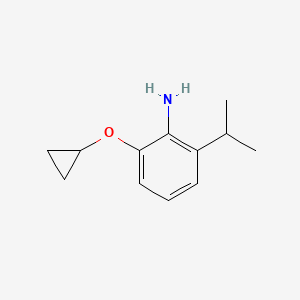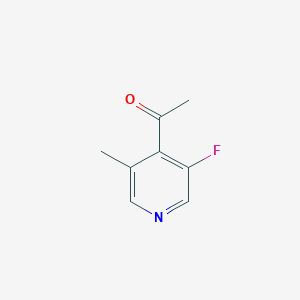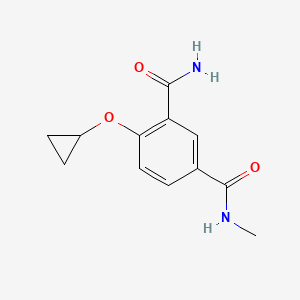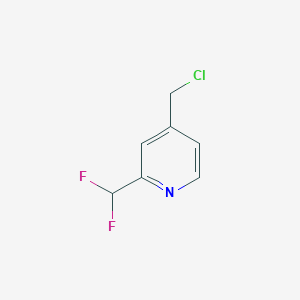
4-(Chloromethyl)-2-(difluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(difluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. The presence of both chloromethyl and difluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(difluoromethyl)pyridine typically involves the chloromethylation and difluoromethylation of pyridine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and trifluoromethylating agents under controlled conditions to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation reactions using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst. The difluoromethylation step can be achieved using difluoromethylating reagents like difluoromethyl iodide under appropriate reaction conditions.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form pyridine N-oxides.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of fluoromethyl or methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of fluoromethyl or methyl derivatives.
科学的研究の応用
4-(Chloromethyl)-2-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic substitution reactions. The difluoromethyl group can influence the compound’s reactivity and stability, making it a valuable building block in organic synthesis.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-3-(difluoromethyl)pyridine: Similar structure with a different position of the difluoromethyl group.
4-(Chloromethyl)-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-4-(difluoromethyl)pyridine: Similar structure with different positions of the chloromethyl and difluoromethyl groups.
Uniqueness
4-(Chloromethyl)-2-(difluoromethyl)pyridine is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
特性
分子式 |
C7H6ClF2N |
|---|---|
分子量 |
177.58 g/mol |
IUPAC名 |
4-(chloromethyl)-2-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6ClF2N/c8-4-5-1-2-11-6(3-5)7(9)10/h1-3,7H,4H2 |
InChIキー |
XXGUQFMOHMMJEK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CCl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


